1,6-Bis(diethoxyphosphoryl)hexane
Overview
Description
1,6-Bis(diethoxyphosphoryl)hexane is an organophosphorus compound with the molecular formula C14H32O6P2 and a molecular weight of 358.35 g/mol It is characterized by the presence of two diethoxyphosphoryl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(diethoxyphosphoryl)hexane can be synthesized through a multi-step process involving the reaction of hexane with diethyl phosphite under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(diethoxyphosphoryl)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .
Scientific Research Applications
1,6-Bis(diethoxyphosphoryl)hexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,6-Bis(diethoxyphosphoryl)hexane exerts its effects involves interactions with specific molecular targets. The diethoxyphosphoryl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl dodecylphosphonate: Similar in structure but with a longer alkyl chain.
P,P,P′,P′-Tetraethyl P,P′-1,6-hexanediylbis[phosphonate]: Another related compound with similar functional groups.
Uniqueness
1,6-Bis(diethoxyphosphoryl)hexane is unique due to its specific hexane backbone and the presence of two diethoxyphosphoryl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
1,6-bis(diethoxyphosphoryl)hexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUQGLDSIBJREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCP(=O)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277626 | |
Record name | tetraethyl hexane-1,6-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-92-4 | |
Record name | P,P,P′,P′-Tetraethyl P,P′-1,6-hexanediylbis[phosphonate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5391-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3228 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetraethyl hexane-1,6-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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